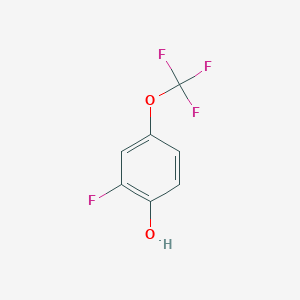

2-Fluoro-4-(trifluoromethoxy)phenol

Description

Contextualization of Fluorinated Phenols in Modern Chemical Research

Fluorinated phenols are a class of organic compounds that have become increasingly important in medicinal chemistry, agrochemical science, and materials research. The introduction of fluorine atoms into a phenol (B47542) molecule can dramatically alter its physicochemical properties. The high electronegativity of fluorine can influence the acidity of the phenolic hydroxyl group, while the carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of drug candidates.

The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to increase lipophilicity, a critical factor for the absorption and distribution of bioactive molecules within an organism. This has made fluorinated phenols, especially those containing trifluoromethoxy or trifluoromethyl groups, attractive building blocks for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles. Research has shown that about a quarter of all small-molecule drugs and newly introduced agrochemicals contain at least one fluorine atom. researchgate.net

Overview of Scholarly Research Domains for 2-Fluoro-4-(trifluoromethoxy)phenol

While extensive research exists for the broader class of fluorinated phenols, scholarly investigations specifically focused on this compound are more specialized. The primary application of this compound lies in its role as a chemical intermediate in organic synthesis. Its structural features—a fluorine atom ortho to the hydroxyl group and a trifluoromethoxy group at the para position—make it a versatile synthon for introducing these key functionalities into more complex molecules.

The academic interest in this compound is primarily centered on its utility in the following domains:

Pharmaceutical Synthesis: As a building block, it is anticipated to be used in the development of novel therapeutic agents. The combination of the fluoro and trifluoromethoxy groups can be strategically employed to fine-tune the biological activity and metabolic stability of new drug candidates.

Agrochemical Research: Similar to its role in pharmaceuticals, this compound is a potential intermediate in the synthesis of advanced herbicides, fungicides, and insecticides. The presence of the trifluoromethoxy group is a common feature in many modern crop protection agents.

Materials Science: Fluorinated compounds are known to possess unique properties such as thermal stability and chemical resistance. While less documented for this specific phenol, its structure suggests potential applications in the synthesis of specialized polymers and other high-performance materials.

Due to its role as a specialized intermediate, detailed research findings are often embedded within patent literature, which outlines its use in the synthesis of larger, more complex molecules with specific commercial applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H4F4O2 |

| Molecular Weight | 196.10 g/mol |

| CAS Number | 1073477-74-3 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEFZNARVCCVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731928 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073477-74-3 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Trifluoromethoxy Phenol and Analogous Structures

Strategic Approaches to the Synthesis of Trifluoromethoxyphenols

The synthesis of trifluoromethoxyphenols, including 2-fluoro-4-(trifluoromethoxy)phenol, can be achieved through several strategic pathways. These methods range from the direct introduction of the trifluoromethoxy group to multi-step sequences involving precursor manipulation.

Direct O-Trifluoromethylation Tactics

Direct O-trifluoromethylation of phenols represents a significant challenge due to the hard nature of the oxygen atom. However, recent advances have provided viable methods. One prominent strategy involves a two-step sequence combining O-carboxydifluoromethylation with a subsequent silver-catalyzed decarboxylative fluorination. acs.orgnih.gov This protocol uses accessible reagents like sodium bromodifluoroacetate and Selectfluor II, offering a practical route to various functionalized trifluoromethoxybenzenes in moderate to good yields. acs.orgnih.gov

Another approach is the oxidative trifluoromethylation using the Ruppert-Prakash reagent (Me₃SiCF₃) promoted by a silver salt. acs.org While direct trifluoromethylation remains challenging, these oxidative methods provide a complementary pathway to construct the desired C-O-CF₃ bond. nih.gov

Multi-Step Synthesis via Halogenated Phenolic Precursors

A common and reliable method for synthesizing specifically substituted phenols involves multi-step pathways starting from halogenated precursors. For instance, a related compound, 2-chloro-4-trifluoromethylphenol, can be prepared from 3-chloro-4-hydroxybenzoic acid. The synthesis involves the reaction of the corresponding potassium salt with sulfur tetrafluoride in anhydrous hydrogen fluoride (B91410). This approach allows for precise control over the substitution pattern on the aromatic ring.

A patent describes the preparation of 2-chloro-4-trifluoromethylphenol where the potassium salt of the phenol (B47542) is acidified to yield the final product. osti.gov This highlights a general strategy where a halogenated phenol can be synthesized and subsequently used in further reactions. Following this logic, this compound could be envisioned as a target accessible from an appropriately substituted halogenated precursor.

Oxidative Desulfurization-Fluorination Protocols

A powerful method for converting phenols into aryl trifluoromethyl ethers is through an oxidative desulfurization-fluorination reaction of derived xanthates. nih.govyoutube.comlibretexts.org In this process, a phenol is first converted to its corresponding O-aryl xanthate. This intermediate is then treated with a fluorinating agent and an oxidant.

The choice of reaction conditions can control the outcome. For example, a reagent system of 70% HF-pyridine and a halonium oxidant can convert primary alkyl xanthates to trifluoromethyl ethers (R-OCF₃). nih.govyoutube.com This methodology has been adapted for phenols, providing a mild and efficient two-step procedure for O-trifluoromethylation. openstax.org The process involves the facile conversion of a phenol to an aryl xanthate, which is then transformed into the aryl trifluoromethyl ether under mild conditions, a significant improvement over harsher, traditional methods. openstax.org

Table 1: Oxidative Desulfurization-Fluorination of Phenol-Derived Xanthates

| Starting Material | Reagent System | Product | Key Feature | Citation |

|---|---|---|---|---|

| Phenol | 1. Imidazolium methylthiocarbonothioyl salt; 2. Oxidant/Fluorinating Agent | Aryl Trifluoromethyl Ether | Mild reaction conditions | openstax.org |

Reductive Transformations and Demethylation Strategies

The synthesis of phenols can also be accomplished through reductive pathways or by the cleavage of ether protecting groups. Aryl alkyl ethers, such as anisole (B1667542) derivatives, can be cleaved to reveal the corresponding phenol. The most common reaction for this transformation is cleavage using strong acids like aqueous HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution (SN1 or SN2) by the halide ion. libretexts.orglibretexts.org For an aryl alkyl ether, the cleavage invariably produces a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org Therefore, a potential synthetic route to this compound could involve the acidic cleavage of 2-fluoro-4-(trifluoromethoxy)anisole.

Reductive dehalogenation offers another synthetic tool. While not directly applied to the target compound in the reviewed literature, this strategy is widely used. A precursor molecule, such as 3-chloro-2-fluoro-4-(trifluoromethoxy)phenol, could hypothetically undergo selective reductive dehalogenation to remove the chlorine atom, yielding the desired product.

Advanced Chemical Reactivity and Derivatization of this compound

The fluorine atom on the ring of this compound is a key site for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity stems from the strong electron-withdrawing nature of the para-trifluoromethoxy group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. openstax.org The ortho-hydroxyl group also influences the reactivity. Under basic conditions, deprotonation to a phenoxide would further activate the ring towards nucleophilic attack.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion. openstax.org A wide range of nucleophiles, including alcohols, amines, and carbon nucleophiles, can participate in SNAr reactions with activated fluoroarenes. nih.gov For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base like K₂CO₃ or K₃PO₄ proceeds regioselectively, with substitution occurring at the position para to a trifluoromethyl group. nih.gov This suggests that in this compound, the C-F bond is the most probable site of reaction.

Recent developments have shown that strong organic bases, like t-Bu-P4, can catalyze SNAr reactions of fluoroarenes even with less activated substrates. acs.org Additionally, novel methods using homolysis-enabled electronic activation, where a phenoxyl radical intermediate is generated, have been shown to dramatically lower the barrier for nucleophilic substitution on halophenols. nih.gov

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoroarenes

| Electrophile | Nucleophile | Conditions | Product Type | Citation |

|---|---|---|---|---|

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60 °C | p-Substituted Aryl Amines | nih.gov |

| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 (catalyst), 4 Å MS, 80 °C | Arylated Nitrile | acs.org |

| 2,6-Dimethyl-4-fluorophenol | Benzoic Acid | K₃Fe(CN)₆, NaOH, NaHCO₃, 80 °C | Aryl Ether | nih.gov |

Condensation Reactions for Schiff Base Formation

The condensation of phenolic compounds with primary amines to form Schiff bases, characterized by an azomethine group (-C=N-), is a fundamental transformation in organic synthesis. These reactions are pivotal for creating ligands for metal complexes and biologically active compounds.

In a relevant study, two new fluorinated pyridine (B92270) Schiff bases were synthesized through the condensation of 3,4-diaminopyridine (B372788) with either 3,5-difluoro-2-hydroxy-benzaldehyde or 5-fluoro-2-hydroxy-benzaldehyde in methanol. nih.gov The resulting compounds, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol and (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol, were thoroughly characterized using various spectroscopic techniques, including FTIR, UV-vis, and NMR (¹H, ¹³C, ¹⁹F). nih.gov The structures of these Schiff bases are considered crucial for their potential applications in biomedicine. frontiersin.org

While direct condensation of this compound itself is not extensively detailed in the provided results, the synthesis of analogous fluorinated Schiff bases highlights a general and effective methodology. The reaction typically involves refluxing the phenolic aldehyde or ketone with a primary amine in a suitable solvent, often with acid or base catalysis. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for Mannich-type condensation reactions, a related process. researchgate.net

Table 1: Examples of Fluorinated Schiff Base Synthesis

| Phenolic Precursor | Amine Reactant | Product | Reference |

| 3,5-difluoro-2-hydroxy-benzaldehyde | 3,4-diaminopyridine | (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | nih.gov |

| 5-fluoro-2-hydroxy-benzaldehyde | 3,4-diaminopyridine | (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol | nih.gov |

Selective Functionalization and Substitution Patterns

The selective introduction of functional groups onto the aromatic ring of phenols like this compound is critical for elaborating their structure and tuning their properties. Directed ortho-lithiation is a powerful technique for achieving such selectivity.

For instance, a versatile method for the synthesis of 2-substituted 4-(trifluoromethyl)phenols has been developed using directed ortho-lithiation. lookchem.com In this approach, the phenol is first protected, for example, as an O-tetrahydropyranyl (OTHP) ether, which then directs deprotonation to the ortho position upon treatment with an organolithium reagent. The resulting lithiated species can be quenched with various electrophiles to introduce a wide range of substituents. lookchem.com This methodology offers high yields and short reaction times. lookchem.com

The electronic properties of the substituents on the phenol ring significantly influence the regioselectivity of further reactions. For example, in the case of 4-(trifluoromethyl)phenol (B195918), the strongly electron-withdrawing trifluoromethyl group and the ortho-directing hydroxyl group guide the position of incoming electrophiles. lookchem.com Similar principles would apply to this compound, where the fluorine and trifluoromethoxy groups would influence the regioselectivity of substitution reactions.

Table 2: Electrophiles Used in the ortho-Lithiation of Protected 4-(Trifluoromethyl)phenol

| Electrophile | Introduced Substituent | Reference |

| Hexachloroethane | -Cl | lookchem.com |

| Triisopropyl borate | -B(O-iPr)₂ | lookchem.com |

| X-N(CH₃)(OCH₃) | -COR¹ | google.com |

| X-OR¹ | -COOR¹ | google.com |

| R¹S-SR¹ | -SR¹ | google.com |

| B(Oaryl)₃ | -B(Oaryl)₂ | google.com |

| R¹₃SiCl | -SiR¹₃ | google.com |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Boronylation)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to fluorinated aromatic compounds.

Palladium-catalyzed cross-coupling reactions, in particular, have seen significant advancements. acs.org These reactions allow for the coupling of aryl halides or triflates with a variety of coupling partners, including boronic acids and their derivatives (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and organotin reagents (Stille coupling). nih.gov

A key strategy for synthesizing ortho-fluoro arylboronates involves a two-step sequence of iridium-catalyzed borylation followed by palladium-catalyzed dehalogenation. nih.gov This approach utilizes a halogen atom positioned para to the fluorine to direct the iridium-catalyzed borylation to the desired ortho position. Subsequent chemoselective dehalogenation, activated by potassium fluoride with polymethylhydrosiloxane (B1170920) (PMHS), yields the target o-fluoro arylboronate. nih.gov

Furthermore, palladium-catalyzed cross-coupling of mesylated phenol derivatives with potassium alkoxymethyltrifluoroborates has been achieved, demonstrating good tolerance for various functional groups, including trifluoromethyl groups. nih.gov This highlights the potential for derivatizing the phenolic oxygen of this compound through such cross-coupling strategies. The development of efficient palladium catalysts and ligands has been crucial for expanding the scope and functional group tolerance of these transformations. acs.org

Table 3: Overview of Relevant Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Aryl halides/triflates + Boronic acids/esters | Palladium catalyst | Biaryls, etc. | nih.gov |

| Borylation/Dehalogenation | Fluoroarenes with blocking halogen | Ir-catalyst then Pd-catalyst | o-Fluoro arylboronates | nih.gov |

| Alkoxymethylation | Mesylated phenols + Potassium alkoxymethyltrifluoroborates | PdCl₂(COD) / dippf | Aryl alkoxymethyl ethers | nih.gov |

| Trifluoromethylation | Aryl/alkenylboronic acids + Me₃SiCF₃ | Copper-mediated | Trifluoromethylated arenes/alkenes | acs.org |

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 2 Fluoro 4 Trifluoromethoxy Phenol Derivatives

Comprehensive Spectroscopic Analyses

The characterization of 2-Fluoro-4-(trifluoromethoxy)phenol relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic properties. While experimentally determined spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on data from closely related analogs and an understanding of the chemical effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each offer critical insights into the molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton signal would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group (C1) and those bonded to the fluorine (C2) and trifluoromethoxy group (C4) would show significant shifts. Furthermore, the carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. Data from analogous compounds like 2-fluorophenol (B130384) and 3-(trifluoromethoxy)phenol (B139506) can help in predicting these spectral features. chemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.5 | Multiplets | Shifts are influenced by F, OCF₃, and OH substituents. |

| ¹H (Hydroxyl) | 5.0 - 6.0 (variable) | Broad Singlet | Position is solvent and concentration dependent. |

| ¹³C (C-OH) | ~145-150 (doublet) | Doublet | Shifted downfield by oxygen; shows coupling to ortho fluorine. |

| ¹³C (C-F) | ~150-155 (doublet) | Doublet | Large one-bond C-F coupling constant is expected. |

| ¹³C (Aromatic CH) | ~115-125 | Doublets/Multiplets | Shows coupling to nearby fluorine atoms. |

| ¹³C (C-OCF₃) | ~140-145 (quartet) | Quartet | Shows coupling to the OCF₃ fluorine atoms. |

| ¹³C (-OCF₃) | ~120 (quartet) | Quartet | Large one-bond C-F coupling constant (~250-280 Hz). |

Note: Values are estimations based on data from structurally similar compounds and established substituent effects. Actual experimental values may vary.

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorine-containing compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and wide range of chemical shifts. wikipedia.orgazom.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the aromatic fluorine atom and the trifluoromethoxy group.

The chemical shift for the aromatic fluorine (Ar-F) is typically found in the range of -100 to -140 ppm, while the trifluoromethoxy group (-OCF₃) signal appears further upfield, generally between -57 and -60 ppm, often as a sharp singlet. colorado.edursc.org This clear separation allows for unambiguous identification and quantification.

This technique is particularly valuable for tracking the fate of fluorinated molecules in complex biological or environmental systems. nih.gov Because there is virtually no background ¹⁹F signal in most biological samples, ¹⁹F NMR provides a clean window to observe the parent compound and any fluorinated metabolites or degradation products that may form. nih.gov The distinct signals for the Ar-F and -OCF₃ groups would allow researchers to monitor changes to either part of the molecule independently, providing detailed mechanistic insights into transformation pathways. azom.comnih.gov

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Predicted Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |

|---|---|---|

| Aromatic Fluorine (C2-F) | -130 to -140 | Multiplet |

| Trifluoromethoxy (-OCF₃) | -57 to -60 | Singlet |

Note: Chemical shifts are predictions based on typical ranges for these functional groups on a phenol (B47542) ring.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. nih.gov For this compound, characteristic vibrational modes confirm the presence of the hydroxyl, aromatic, and fluorinated groups.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The most intense and characteristic bands for the fluorinated groups are the C-F stretching vibrations. The Ar-F stretch is expected around 1250-1350 cm⁻¹, while the strong, asymmetric and symmetric C-F stretching modes of the -OCF₃ group will dominate the region from 1100-1300 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-F bonds. researchgate.netrsc.org

Table 3: Predicted Key Vibrational Frequencies (FT-IR) for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Phenolic -OH |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1100 | C-F Stretch (asymmetric & symmetric) | Trifluoromethoxy (-OCF₃) |

| 1260-1200 | C-O Stretch | Aryl Ether (Ar-O-CF₃) |

| 1350-1250 | C-F Stretch | Aromatic C-F |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the π → π* and n → π* transitions in aromatic compounds. Phenols generally exhibit two main absorption bands in the UV region. For this compound, these transitions are influenced by the hydroxyl group (an auxochrome) and the fluorinated substituents.

The primary π → π* transition (related to the benzene (B151609) E2 band) is expected to appear around 210-230 nm. A secondary, lower-intensity π → π* transition (related to the benzene B band) is predicted to occur at longer wavelengths, likely around 270-290 nm. The position and intensity of these bands can be sensitive to the solvent and the pH of the solution, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion leads to a red shift (a shift to longer wavelengths). researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Predicted λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~220 nm | π → π* | Aromatic Ring |

| ~280 nm | π → π* | Aromatic Ring |

Note: Values are estimations for a neutral solution (e.g., in ethanol (B145695) or methanol). The phenoxide form at high pH would show a shift to longer wavelengths.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The exact monoisotopic mass of this compound (C₇H₄F₄O₂) is 196.0147 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 196. The fragmentation pattern would likely be dominated by the loss of the trifluoromethyl radical (·CF₃) from the trifluoromethoxy group, leading to a significant fragment ion at m/z 127. Another common fragmentation pathway for phenols is the loss of carbon monoxide (CO), which could occur after the initial loss of CF₃. Analysis of related compounds like 4-fluoro-2-(trifluoromethyl)phenol (B144575) shows key fragments resulting from these types of cleavages. nih.govuni.lu High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. rsc.orgnih.gov

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 196 | [M]⁺˙ (Molecular Ion) | - |

| 127 | [M - CF₃]⁺ | ·CF₃ |

| 99 | [M - CF₃ - CO]⁺ | ·CF₃, CO |

Note: Fragmentation patterns are predictive and based on common fragmentation rules and data from similar structures. Relative intensities depend on the ionization method and energy.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method provides unambiguous data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The crystal structure also reveals how molecules pack together in the lattice, governed by intermolecular forces such as C—H⋯O and C—H⋯F interactions. nih.gov These interactions dictate the macroscopic properties of the crystal. The dihedral angle between the phenol ring and other substituted rings is a key parameter determined from crystallography, indicating the degree of twisting in the molecular backbone. nih.gov

Table 1: Representative Crystallographic Data for a Phenol-Imine Derivative

| Parameter | Experimental Value |

|---|---|

| Bond Lengths (Å) | |

| C=N | 1.283 (8) |

| C-O (Phenolic) | 1.357 (8) |

| **Bond Angles (°) ** | |

| C-C-N | 121.5 (6) |

| C-N-C | 122.1 (6) |

| **Torsion Angles (°) ** | |

| C-C-N-C | 170.1 (4) |

| **Dihedral Angle (°) ** |

Note: Data is representative of typical values found in related phenol-imine structures. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to predict the geometric and electronic structure of molecules. By approximating the electron density, DFT calculations can determine the optimized molecular geometry corresponding to a minimum on the potential energy surface. The B3LYP functional combined with basis sets such as 6-311G(d,p) is commonly employed for this purpose. nih.govresearchgate.net

A primary application of DFT in this context is to generate a theoretical model of the molecule in the gas phase, which can then be compared with experimental data from X-ray crystallography. nih.gov A high degree of agreement between the calculated and experimental bond lengths and angles validates the computational model and allows for further theoretical predictions with confidence. Discrepancies can often be attributed to the different states (gas vs. solid) and the influence of intermolecular interactions in the crystal lattice that are absent in the gas-phase calculation.

DFT is also used to assess the planarity and stability of different molecular conformations. For example, calculations can predict the torsional angle between aromatic rings, showing that fluorination can lead to a more planar structure, which may enhance intermolecular interactions and π-conjugation. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Bond Lengths for a Phenol Derivative

| Bond | Experimental (X-ray) (Å) | Calculated (DFT/B3LYP) (Å) |

|---|---|---|

| C=N | 1.283 | 1.290 |

| C-O | 1.357 | 1.342 |

Note: This table illustrates the typical agreement between experimental solid-state data and theoretical gas-phase calculations for related structures. nih.gov

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show excellent agreement with experimental spectra after the application of a scaling factor to account for anharmonicity and other systematic errors in the calculation. ajchem-a.com

A crucial aspect of this analysis is the Potential Energy Distribution (PED). PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. This allows for an unambiguous assignment of the spectral bands, moving beyond simple group frequency correlations to a detailed understanding of the molecular vibrations. For instance, PED can precisely identify the vibrational modes corresponding to O-H stretching, C-F stretching, or the deformation of the trifluoromethoxy group.

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the behavior of molecules in excited electronic states. mdpi.com It is the workhorse method for modeling UV-visible absorption spectra by calculating the vertical transition energies from the ground state to various excited states. researchgate.netyoutube.com

The TD-DFT method, often using functionals like B3LYP, can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved. mdpi.com These transitions are typically described in terms of the molecular orbitals involved, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For derivatives of this compound, TD-DFT can elucidate how substitutions on the aromatic ring affect the electronic structure and, consequently, the color and photophysical properties of the molecule. The accuracy of TD-DFT predictions is often high, with reported errors between theoretical and experimental λmax values being quite small. mdpi.com

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the electron distribution in a molecule, allowing for the prediction of its reactive behavior. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential values.

Red Regions : Indicate areas of negative potential, rich in electrons. These are the most likely sites for electrophilic attack. In phenol derivatives, this region is typically localized around the phenolic oxygen atom. nih.govscienceopen.com

Blue Regions : Indicate areas of positive potential, which are electron-deficient. These are susceptible to nucleophilic attack. In these molecules, positive regions are often found around the acidic phenolic hydrogen and other hydrogen atoms. nih.govscienceopen.com

Green/Yellow Regions : Represent areas of near-neutral potential.

By analyzing the MEP surface, one can gain insight into intermolecular interactions, particularly hydrogen bonding, and predict how the molecule will interact with other reagents or biological targets. ajchem-a.comresearchgate.net The MEP map for a derivative of this compound would highlight the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, influencing the reactivity of the entire molecule.

Many phenol derivatives, particularly those containing imine or oxime groups, can exist in different tautomeric forms. A common equilibrium studied is the one between a phenol-imine form (containing an O-H···N intramolecular hydrogen bond) and a keto-amine form (containing an N-H···O bond). nih.govresearchgate.net

Computational chemistry, primarily through DFT, is an invaluable tool for studying these equilibria. By calculating the total electronic energy of each tautomer, their relative stabilities can be determined. researchgate.net The tautomer with the lower calculated energy is predicted to be the more stable and thus the more abundant form.

These studies often reveal that the phenol-imine form is significantly more stable, largely due to the aromaticity of the phenol ring and the strong intramolecular hydrogen bond. nih.gov Calculations can also model the transition state between the tautomers, providing the energy barrier for the isomerization process. Furthermore, computational models can account for solvent effects, showing how the polarity of the solvent can influence the position of the tautomeric equilibrium. researchgate.netresearchgate.net

Theoretical Assessment of Nonlinear Optical (NLO) Properties and Hyperpolarizability

The investigation into the nonlinear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in technologies like optical data storage, signal processing, and telecommunications. Quantum chemical calculations are a powerful tool for predicting and understanding the NLO response of molecules, providing insights into structure-property relationships that can guide the design of new materials. The NLO behavior of molecules like this compound derivatives is assessed by calculating key parameters such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are commonly employed to determine these properties. scirp.org The calculations are typically performed on the optimized molecular geometry. The first-order hyperpolarizability (β) is of particular interest as it is the molecular origin of second-order NLO phenomena. Molecules exhibiting large β values often possess a significant intramolecular charge transfer (ICT) character, typically arising from the presence of electron-donating groups (EDG) and electron-accepting groups (EAG) connected by a π-conjugated system. nih.gov In the case of this compound, the hydroxyl (-OH) group can act as an electron donor, while the fluorine (-F) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, creating a potential for ICT and a non-zero hyperpolarizability.

The magnitude of the hyperpolarizability is influenced by the strength of the donor and acceptor groups and the efficiency of the π-bridge. nih.gov Theoretical studies on similar phenolic and aromatic systems demonstrate that the substitution pattern significantly affects the NLO response. scirp.org Calculations performed using methods like B3LYP can provide the individual tensor components of the hyperpolarizability, from which the total (or static) first hyperpolarizability (β_tot) is determined. The introduction of fluorine-containing substituents can enhance NLO properties and improve other characteristics like thermal stability and solubility. nih.gov

To illustrate the typical data obtained from such theoretical assessments, the following table presents calculated NLO properties for a representative organic molecule with donor-acceptor characteristics, computed using different theoretical methods. The values are presented in electrostatic units (esu).

| Property | Method | Calculated Value |

| Dipole Moment (μ) | HF/6-31G(d,p) | 6.60 D |

| B3LYP/6-31G(d,p) | 8.50 D | |

| B3PW91/6-31G(d,p) | 8.66 D | |

| Polarizability (α_tot) | HF/6-31G(d,p) | 24.39 x 10⁻²⁴ esu |

| B3LYP/6-31G(d,p) | 28.87 x 10⁻²⁴ esu | |

| B3PW91/6-31G(d,p) | 28.88 x 10⁻²⁴ esu | |

| First Hyperpolarizability (β_tot) | HF/6-31G(d,p) | 99.77 x 10⁻³¹ esu |

| B3LYP/6-31G(d,p) | 489.88 x 10⁻³¹ esu | |

| B3PW91/6-31G(d,p) | 499.87 x 10⁻³¹ esu | |

| Data based on calculations for 4,4' dimethylaminocyanobiphenyl, a molecule known for its NLO properties. Conversion factors from atomic units (a.u.) to esu are: 1 a.u. for α = 0.1482 × 10⁻²⁴ esu; 1 a.u. for β = 8.6393 × 10⁻³³ esu. scirp.org |

These computational approaches allow for the systematic screening of various derivatives and the rational design of molecules with enhanced NLO responses. nih.gov

Solvent Effects and Intermolecular Interactions Modeling

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational modeling provides a molecular-level understanding of solvent effects and intermolecular interactions, which govern processes like self-association, solubility, and reactivity. nih.gov For this compound, the presence of a hydroxyl group, a fluorine atom, and a trifluoromethoxy group allows for a complex interplay of interactions.

Solvent Effects:

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effect of a solvent on molecular properties. researchgate.net In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. These models can predict how solvent polarity affects molecular geometry, electronic structure, and spectroscopic properties. For instance, studies on phenols and related compounds have shown that polar solvents can stabilize charge-separated states, leading to red shifts in UV-Vis absorption spectra. researchgate.net The interaction between the phenolic proton and polar or protic solvents is particularly important, influencing acidity and hydrogen-bonding capabilities. rsc.org

Computational studies on similar molecules have demonstrated that solvent polarity can alter bond lengths, bond angles, and vibrational frequencies. The choice of solvent can determine the preferred pathway for chemical reactions, with polar solvents often favoring mechanisms that involve charged intermediates. researchgate.net

Intermolecular Interactions:

The specific interactions between solute molecules or between solute and solvent molecules are crucial for understanding the behavior of this compound in condensed phases. The primary interactions expected for this molecule include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and can also act as an acceptor. This leads to self-association (dimerization, formation of larger clusters) or strong interactions with hydrogen-bond-accepting solvents (e.g., ethers, ketones). nih.govrsc.org

Halogen Bonding and other C-F Interactions: The fluorine atom of the C-F bond and the -OCF₃ group can participate in various intermolecular interactions. While organic fluorine is known for its low polarizability, it can act as a weak hydrogen bond acceptor (C-H···F) or participate in other non-covalent interactions that influence crystal packing and molecular conformation. researchgate.netresearchgate.net The trifluoromethyl group can also influence molecular packing through dipole-dipole interactions.

π-Interactions: The aromatic ring can engage in π-π stacking with other aromatic molecules or in OH-π interactions where the phenolic hydroxyl group interacts with the π-system of a neighboring aromatic solvent. rsc.org

Density Functional Theory (DFT) calculations are used to model these interactions explicitly by studying dimers or small clusters of molecules. nih.gov Hirshfeld surface analysis is another powerful computational tool that allows for the quantitative assessment of different types of intermolecular contacts in the solid state. researchgate.net These modeling techniques help to elucidate how the interplay of these various weak and strong interactions dictates the supramolecular architecture and macroscopic properties of the material. rsc.orgresearchgate.net

Pharmacological and Agrochemical Applications of 2 Fluoro 4 Trifluoromethoxy Phenol in Synthetic Pathways

Contributions to Medicinal Chemistry and Drug Development

The utility of 2-Fluoro-4-(trifluoromethoxy)phenol in medicinal chemistry is significant, primarily owing to the advantageous properties conferred by its fluorine substituents. The presence of both a single fluorine atom and a trifluoromethoxy group allows for fine-tuning of a drug candidate's characteristics.

Role as a Key Synthetic Intermediate for Pharmaceutical Agents

This compound is a versatile intermediate in the synthesis of more complex pharmaceutical agents. chemimpex.com Its phenol (B47542) functional group provides a reactive site for various chemical transformations, enabling its incorporation into larger molecular scaffolds. The trifluoromethoxy group, in particular, is valued for its ability to enhance the properties of a molecule, making compounds like this compound indispensable in the creation of new drug candidates. innospk.com For instance, it can serve as a precursor for synthesizing compounds with improved biological activity and chemical resilience, which is crucial for developing active pharmaceutical ingredients (APIs) that resist degradation in the body and thus have increased efficacy. innospk.com

Design Principles for Fluorinated Pharmacophores

The introduction of fluorine into drug molecules is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. dntb.gov.ua Fluorine and fluorinated groups like trifluoromethoxy can modulate several key parameters of a drug candidate.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. researchgate.netresearchgate.net This increased metabolic stability can prolong the half-life of a drug in the body, leading to improved therapeutic outcomes. researchgate.netnih.gov

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can significantly impact a drug's solubility, permeability, and plasma protein binding. Careful consideration of lipophilicity is crucial in drug design to achieve the optimal balance for absorption, distribution, metabolism, and excretion (ADME).

The strategic placement of fluorine atoms can also influence the conformation of a molecule, potentially leading to stronger and more selective binding to its biological target. researchgate.net

Structure-Activity Relationship (SAR) Studies on Fluorinated Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netscience.gov The systematic replacement of hydrogen atoms with fluorine is a common tactic in SAR studies to probe the electronic and steric requirements of a drug-target interaction. mdpi.com

By synthesizing and testing a series of analogues with and without fluorine at specific positions, chemists can deduce the importance of those positions for biological activity. mdpi.comnih.gov For example, the substitution of a hydroxyl group with fluorine can help determine the role of hydrogen bonding in receptor binding, as fluorine can act as a hydrogen bond acceptor but not a donor. nih.gov The electron-withdrawing nature of the trifluoromethyl group can also significantly alter the electronic properties of a molecule, which can be a key factor in its biological function. nih.gov These studies are essential for optimizing lead compounds into potent and selective drug candidates. researchgate.net

Precursors for Antiviral and Anti-inflammatory Drug Candidates

Integration in Agrochemical Formulations

Similar to its role in pharmaceuticals, this compound is a valuable component in the synthesis of modern agrochemicals. The introduction of fluorine can enhance the efficacy and stability of active ingredients in these formulations.

Building Block for Herbicides and Fungicides

The trifluoromethoxy group is a key feature in many successful agrochemicals due to its ability to improve molecular properties. innospk.com this compound serves as a building block for creating new herbicides and fungicides with enhanced performance. chemimpex.com The presence of fluorine can increase the biological activity of these compounds, allowing for lower application rates and potentially reducing their environmental impact. The metabolic stability conferred by the C-F bond can also lead to longer-lasting protection against weeds and fungal diseases.

Development of Advanced Crop Protection Agents

The development of novel herbicides, fungicides, and insecticides often relies on the use of fluorinated intermediates to enhance efficacy and stability. The trifluoromethyl and trifluoromethoxy moieties are prevalent in a significant portion of recently developed pesticides. nih.gov For instance, related compounds such as 2-Chloro-4-(trifluoromethyl)phenol are utilized as intermediates in the synthesis of herbicides and fungicides, underscoring the value of this class of substituted phenols in agrochemical research. google.com

Patents in the field frequently cite fluorinated phenols as crucial starting materials. For example, processes have been patented for the production of 4-fluoro-3-trifluoromethylphenol, a structurally similar compound, as a key intermediate for herbicides. rsc.org The rationale for using such building blocks lies in the improved biological activity and metabolic resistance conferred by the fluorine-containing groups. The trifluoromethoxy group, in particular, is known to enhance the lipophilicity of molecules, which can facilitate their uptake and transport within target organisms. nih.gov

Research into new pesticidal compounds often involves the synthesis of complex molecules derived from functionalized phenols. The 2-fluoro-4-(trifluoromethoxy)phenyl group can be incorporated into larger molecular scaffolds to create new active ingredients with potentially enhanced performance characteristics.

Emerging Applications in Materials Science and Specialty Chemicals

The unique properties endowed by the fluorine and trifluoromethoxy groups make this compound a valuable precursor for advanced materials. Its incorporation into polymers and electronic materials can lead to significant enhancements in thermal stability, chemical resistance, and specific electronic properties.

Emerging Applications in Materials Science and Specialty Chemicals

Synthesis of High-Performance Polymers with Enhanced Thermal and Chemical Resistance

High-performance polymers, such as poly(arylene ether)s and aromatic polyimides, are sought after for their exceptional thermal and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and automotive industries. researchgate.netnih.gov The introduction of fluorine-containing groups, particularly trifluoromethyl groups, into the polymer backbone is a well-established strategy to improve key characteristics. These improvements include increased solubility in organic solvents, lower dielectric constants, reduced water absorption, and enhanced thermal and thermo-oxidative stability. researchgate.net

While direct polymerization of this compound is not extensively documented, its structural features make it a prime candidate for a monomer in the synthesis of fluorinated high-performance polymers. For example, fluorinated poly(arylene ether)s are often synthesized through the nucleophilic aromatic substitution reaction of a bisphenol with a highly fluorinated aromatic compound. mdpi.com The phenolic hydroxyl group of this compound allows it to act as a nucleophile in such polymerization reactions.

Below is a table summarizing the properties of a related fluorinated polymer, showcasing the typical enhancements achieved through fluorination.

| Property | Value |

| Glass Transition Temperature (Tg) | >250 °C |

| 5% Weight Loss Temperature | >500 °C |

| Water Absorption | <0.3% |

| Dielectric Constant (at 1 MHz) | 2.40–2.68 |

| Data for a high fluorine-containing polyimide, demonstrating the typical performance of such polymers. |

Precursors for Electronic Materials and Components

The unique electronic properties of fluorinated compounds make them attractive for applications in electronic materials, particularly in the field of liquid crystals. Liquid crystal displays (LCDs) rely on materials with specific dielectric anisotropies and other mesomorphic properties. The introduction of fluorine atoms and trifluoromethyl or trifluoromethoxy groups into the molecular structure of liquid crystal candidates can significantly influence these properties. researchgate.net

Research has shown that fluorinated biphenyl (B1667301) and terphenyl derivatives are key components in many liquid crystal mixtures. For instance, the synthesis of four-ring fluorinated liquid crystals containing a trifluoromethyl group has been reported to result in materials with high clearing points and single nematic phases. researchgate.net A notable example is the synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy) benzoate, a liquid crystal compound that incorporates a moiety structurally very similar to this compound. mdpi.com This highlights the potential of using this phenol as a precursor for synthesizing advanced liquid crystal materials.

The trifluoromethoxy group, with its strong dipole moment, can contribute to the desired dielectric properties of the final liquid crystal molecule. By carefully designing the molecular structure, it is possible to create materials with either positive or negative dielectric anisotropy, a key factor in the operation of different types of LCDs. The synthesis of such complex molecules often involves the coupling of various aromatic building blocks, for which this compound can serve as a valuable starting material.

Environmental Fates, Degradation Mechanisms, and Ecotoxicological Considerations of Fluorinated Phenolic Compounds

Abiotic Transformation Pathways

Abiotic transformation processes, including photolysis and hydrolysis, are crucial in determining the environmental persistence of organic compounds. For fluorinated phenols, these pathways can lead to the breakdown of the parent compound into various smaller molecules.

Direct photolysis in aqueous environments can be a significant degradation pathway for phenolic compounds. The rate and extent of photolytic degradation are highly dependent on factors such as pH and the presence of other substances in the water that can act as photosensitizers or quenchers.

The presence of substances that generate reactive oxygen species, such as hydroxyl radicals (•OH) formed from hydrogen peroxide (H₂O₂) or hydrated electrons (eₐₙ⁻) from sulfite (B76179) (SO₃²⁻), can also enhance the degradation rates of fluorinated phenols. epa.govnih.govnih.gov

Table 1: Photolytic Degradation Rate Constants for 2-(trifluoromethyl)phenol (B147641) under Various Aqueous Conditions

| Condition | Rate Constant (k) | Reference |

| pH 5 Buffer | 3.52 ± 0.07 h⁻¹ | nih.gov |

| pH 7 Buffer | 26.4 ± 0.64 h⁻¹ | nih.gov |

| pH 7 Buffer + 1 mM H₂O₂ | 29.99 ± 1.47 h⁻¹ | nih.gov |

| pH 10 Buffer | 334.1 ± 93.45 h⁻¹ | nih.gov |

| pH 10 Buffer + 0.5 mM Sulfite | 422.4 ± 9.38 h⁻¹ | nih.gov |

This data is for the analogous compound 2-(trifluoromethyl)phenol and is presented to infer the potential photolytic behavior of 2-Fluoro-4-(trifluoromethoxy)phenol.

It is plausible that this compound would exhibit similar pH-dependent photolytic behavior, with enhanced degradation under alkaline conditions. The trifluoromethoxy group's electronic properties may influence the light absorption and quantum yield of the molecule, potentially affecting its photostability compared to trifluoromethylphenols.

Hydrolysis is another critical abiotic process that can lead to the transformation of fluorinated organic compounds. The stability of the carbon-fluorine bond, particularly in aromatic systems, often makes these compounds resistant to hydrolysis under typical environmental pH conditions.

Specific data on the hydrolytic stability of this compound across a range of pH values is limited. However, studies on related trifluoromethylphenols have indicated that hydrolysis can occur, particularly under alkaline conditions. For example, the hydrolysis of 2-(trifluoromethyl)phenol and 4-(trifluoromethyl)phenol (B195918) has been observed at pH 9, leading to the formation of semiquinones. researchgate.net At a physiological pH of 7.4, 4-(trifluoromethyl)phenol has been shown to spontaneously hydrolyze to 4-hydroxybenzoic acid. researchgate.net

The trifluoromethoxy group (-OCF₃) is generally considered to be more stable to hydrolysis than the trifluoromethyl group (-CF₃). However, under certain conditions, cleavage of the ether bond or defluorination of the trifluoromethoxy group could potentially occur. The presence of the ortho-fluoro substituent in this compound may also influence its hydrolytic stability through electronic and steric effects.

Defluorination, the cleavage of the C-F bond, is a key step in the mineralization of organofluorine compounds. While often enzymatically mediated, abiotic defluorination can occur under specific conditions, such as advanced oxidation processes. The release of fluoride (B91410) ions (F⁻) is an indicator of the breakdown of the fluorinated substituent.

Biotic Degradation and Biotransformation

Microbial activity plays a central role in the environmental degradation of many organic pollutants. The ability of microorganisms to metabolize fluorinated aromatic compounds is a subject of ongoing research.

The microbial degradation of fluorinated phenols often proceeds through initial hydroxylation of the aromatic ring to form a fluorinated catechol, which is then susceptible to ring cleavage by dioxygenase enzymes. The meta-cleavage pathway is a common route for the catabolism of substituted catechols. researchgate.net

While no studies have specifically detailed the microbial catabolism of this compound, research on analogous compounds provides a likely model. For instance, the biodegradation of 4-(trifluoromethyl)phenol is thought to proceed via a meta-cleavage pathway. researchgate.net Similarly, bacteria have been isolated that can utilize other fluorinated aromatics, such as fluorobenzene (B45895) and fluorobenzoates, as their sole source of carbon and energy, often employing ring-cleavage pathways. researchgate.net

It is hypothesized that the microbial degradation of this compound would likely involve initial enzymatic attack on the aromatic ring, potentially leading to the formation of a substituted catechol. The presence of both a fluoro and a trifluoromethoxy group on the aromatic ring could influence the substrate specificity and efficiency of the involved enzymes. The trifluoromethoxy group might present a steric or electronic hindrance to enzymatic activity, potentially leading to slower degradation rates or the formation of dead-end metabolites. nsf.gov

The biotransformation of fluorinated compounds can lead to the formation of various fluorinated metabolites. The complete mineralization of these compounds results in the formation of inorganic fluoride ions (F⁻). However, partial degradation can lead to the accumulation of persistent and mobile organofluorine intermediates.

Trifluoroacetic acid (TFA) is a known and environmentally persistent metabolite formed from the degradation of various trifluoromethyl-containing compounds. nih.gov The biodegradation of the antidepressant drug fluoxetine, which contains a trifluoromethylphenyl group, has been shown to yield 4-(trifluoromethyl)phenol, which can be further degraded to produce trifluoroacetic acid and fluoride ions. researchgate.net

Given the structure of this compound, its biodegradation could potentially lead to the formation of trifluoroacetic acid through the breakdown of the trifluoromethoxy group. The cleavage of the C-O bond in the trifluoromethoxy group, followed by further transformations, could release the CF₃ moiety, which could then be converted to TFA. The fluorine atom at the 2-position would likely be released as a fluoride ion during the breakdown of the aromatic ring.

The fate of these metabolites is a significant environmental consideration. While fluoride ions can be incorporated into mineral matrices in the soil, trifluoroacetic acid is highly water-soluble and persistent, leading to its accumulation in aquatic environments.

Environmental Persistence and Mobility Assessments

The environmental persistence and mobility of a chemical are key factors in assessing its potential for widespread environmental contamination. These properties are influenced by the chemical's structure and its interactions with soil, water, and air.

There is a lack of specific experimental data on the environmental persistence and mobility of this compound. However, general principles of organofluorine chemistry suggest that it may exhibit a degree of persistence. The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to the molecule's stability. ruhr-uni-bochum.de

The mobility of fluorinated compounds in soil and water is influenced by their polarity and potential for sorption to organic matter and mineral surfaces. The phenolic hydroxyl group of this compound will have its acidity influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents, which will affect its speciation and, consequently, its mobility at different environmental pH values.

Future Directions and Interdisciplinary Research Opportunities

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of fluorinated compounds, including 2-Fluoro-4-(trifluoromethoxy)phenol, has traditionally relied on methods that can be harsh and environmentally taxing. google.comwur.nl Future research will increasingly focus on developing "green" and sustainable synthetic routes.

Key areas of exploration include:

Catalytic Methods: The use of transition metal catalysts, such as palladium, for fluorination reactions is a promising area. acs.org Research into more efficient and recyclable catalysts can reduce waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for fluorination reactions. nih.govuva.nl This technology allows for precise control over reaction parameters, minimizing byproduct formation.

Alternative Fluorinating Reagents: The development and use of safer and more environmentally benign fluorinating agents are crucial. sciencedaily.com This includes moving away from hazardous reagents like SO2F2 gas towards solid, manageable alternatives. eurekalert.org A recent development involves a PFAS-free synthesis method using caesium fluoride (B91410) as the fluorine source, offering a more environmentally friendly option. sciencedaily.com

Bio-catalysis: Exploring enzymatic or microbial pathways for the synthesis of fluorinated phenols could offer a highly selective and sustainable alternative to traditional chemical methods. researchgate.net

A comparative table of traditional versus green synthesis approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Reagents | Often uses hazardous and toxic chemicals. eurekalert.org | Employs safer, renewable, or recyclable reagents. sciencedaily.comeurekalert.org |

| Solvents | Typically relies on volatile organic solvents. | Prefers water, supercritical fluids, or solvent-free conditions. |

| Energy | Can be energy-intensive with high temperatures and pressures. google.com | Aims for milder reaction conditions and energy efficiency. google.com |

| Byproducts | May generate significant amounts of hazardous waste. | Designed to minimize waste and produce non-toxic byproducts. eurekalert.org |

Advanced Screening and High-Throughput Characterization Techniques

To fully unlock the potential of this compound and its derivatives, advanced screening and characterization methods are essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for biological activity or desired material properties. nih.govspringernature.comstanford.edu This is particularly relevant for identifying new pharmaceutical or agrochemical applications for derivatives of this compound. chemimpex.com Integrating HTS with automated synthesis can significantly accelerate the discovery process. nih.gov

Advanced Spectroscopic and Chromatographic Techniques:

Fluorine-19 NMR (¹⁹F NMR): This technique is exceptionally powerful for characterizing organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. numberanalytics.comnumberanalytics.com It provides detailed information about the fluorine environment within a molecule. Advanced techniques like multidimensional NMR can further elucidate complex structures and dynamics. numberanalytics.com

Mass Spectrometry (MS): High-resolution mass spectrometry is invaluable for identifying and quantifying fluorinated compounds, even at low concentrations. nih.gov

A summary of key characterization techniques is provided below:

| Technique | Information Provided | Relevance for this compound |

| ¹⁹F NMR | Structural information, fluorine environment, and quantification. numberanalytics.comnumberanalytics.com | Crucial for confirming the structure and purity of the synthesized compound and its derivatives. |

| High-Resolution MS | Precise molecular weight and elemental composition. nih.gov | Essential for identifying novel derivatives and metabolites. |

| CIC | Total organofluorine content. nih.govnih.gov | Useful for environmental monitoring and understanding the fate of the compound. |

Novel Applications in Emerging Technologies

The unique electronic properties conferred by the fluoro- and trifluoromethoxy- groups make this compound a promising building block for materials in emerging technologies.

Organic Electronics: Fluorinated phenols are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine substituents can influence the energy levels of the materials, leading to improved device performance.

Advanced Polymers: Incorporation of this compound into polymer backbones can enhance thermal stability, chemical resistance, and optical properties. chemimpex.com These high-performance polymers could find applications in aerospace, electronics, and demanding industrial environments.

Liquid Crystals: The polarity and shape of fluorinated molecules can be advantageous in the design of new liquid crystal materials for display technologies.

Comprehensive Environmental Risk Assessment and Remediation Strategies

As with any synthetic compound, a thorough understanding of the environmental fate and potential risks of this compound is imperative. The strong carbon-fluorine bond often leads to persistence in the environment. wikipedia.org

Environmental Fate and Transport: Research is needed to understand how this compound partitions between soil, water, and air, and its potential for long-range transport. itrcweb.orgpurdue.edu The trifluoromethyl group, in particular, is known for its stability. acs.org

Toxicity and Bioaccumulation: Studies on the toxicity of this compound to various organisms and its potential to bioaccumulate in food chains are essential for a complete risk profile. nih.gov While some fluorinated compounds are known to be persistent, not all are necessarily toxic. unep.org

Remediation Strategies: Developing effective methods to remove or degrade this compound from the environment is a critical area of future research. Promising strategies include:

Bioremediation: Identifying and engineering microorganisms that can cleave the carbon-fluorine bond is a key goal. mdpi.comucp.pt This could involve metabolic activation of the molecule at other sites to facilitate C-F bond cleavage. mdpi.com

Advanced Oxidation Processes (AOPs): Techniques like ozonation, photocatalysis, and Fenton-like reactions can be effective in breaking down persistent organic pollutants.

Adsorption: The use of novel adsorbent materials to capture fluorinated compounds from water is another viable approach. nih.gov

A comprehensive environmental risk assessment will require a multi-pronged approach, integrating data from laboratory studies and environmental monitoring.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : NMR is critical for resolving fluorine environments, while NMR identifies phenolic protons (broad ~5–6 ppm).

- X-ray Crystallography : For structural confirmation, use programs like SHELXL (small-molecule refinement) or ORTEP-3 for visualizing intermolecular interactions .

Advanced Tip : High-resolution mass spectrometry (HRMS) with ESI or MALDI-TOF can verify molecular ion peaks and isotopic patterns unique to fluorine/trifluoromethoxy groups.

How do the electronic effects of fluorine and trifluoromethoxy substituents influence reactivity in cross-coupling reactions?

Advanced Mechanistic Analysis

The electron-withdrawing trifluoromethoxy (-OCF) group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. The ortho-fluorine further enhances ring deactivation, favoring SNAr or Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at specific sites. Comparative studies with 4-(trifluoromethyl)phenol show slower reaction kinetics due to stronger electron withdrawal from -OCF vs. -CF .

How should researchers handle the air sensitivity of this compound during experiments?

Q. Methodological Guidance

- Storage : Keep under inert gas (N/Ar) in sealed, dark-glass containers at –20°C to prevent oxidation.

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis .

What strategies resolve contradictions in reported yields for nucleophilic substitutions involving this compound?

Data Contradiction Analysis

Discrepancies often arise from:

- Purity of Starting Material : Trace moisture degrades -OCF; use Karl Fischer titration to verify anhydrous conditions.

- Catalyst Selection : For Pd-mediated reactions, ligand choice (e.g., SPhos vs. XPhos) significantly impacts efficiency. Screen ligands and bases (e.g., KCO vs. CsCO) systematically .

How can this compound be utilized in developing fluorinated biological probes?

Advanced Application

The compound serves as a precursor for fluorinated dyes or PET tracers. For example:

- Fluorescent Probes : Couple with BODIPY cores via Mitsunobu reactions.

- Radiolabeling : Introduce via isotopic exchange, leveraging the ortho-fluorine’s lability under acidic conditions .

What computational methods aid in predicting the regioselectivity of electrophilic attacks on this compound?

Q. Advanced Computational Guidance

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient aromatic positions.

- Docking Studies : For biological targets, simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

How do steric effects of the trifluoromethoxy group impact crystallization and polymorphism studies?

Advanced Crystallography

The bulky -OCF group disrupts crystal packing, leading to multiple polymorphs. Use SHELXD for phase determination and Mercury CSD to analyze hydrogen-bonding patterns. High-resolution synchrotron data may be needed to resolve disorder in the -OCF moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.